Terephthalate

Beschreibung

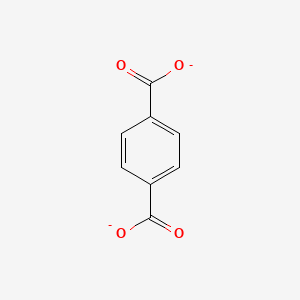

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3198-30-9 |

|---|---|

Molekularformel |

C8H4O4-2 |

Molekulargewicht |

164.11 g/mol |

IUPAC-Name |

terephthalate |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |

InChI-Schlüssel |

KKEYFWRCBNTPAC-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |

Andere CAS-Nummern |

3198-30-9 |

Synonyme |

disodium terephthalate terephthalate terephthalic acid |

Herkunft des Produkts |

United States |

Synthesis and Polymerization Methodologies for Terephthalate Based Macromolecules

Fundamental Principles of Terephthalate Polymerization Reactions

The synthesis of polyesters like PET from this compound precursors is a classic example of condensation polymerization, where functional groups of monomers react, eliminating a small molecule such as water or methanol (B129727). scranton.edujournalspub.info Achieving a high molecular weight is crucial for the polymer's mechanical properties and requires a high extent of reaction. wikipedia.org

The direct esterification pathway involves the reaction of a dicarboxylic acid with a diol. scranton.edu In the context of PET synthesis, this is the reaction between terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). rsc.orgscranton.edu This process directly forms the monomer bis(2-hydroxyethyl) this compound (BHET) and water as a byproduct. journalspub.infouseon.comchempedia.info

The reaction proceeds in two main stages. researchgate.net The first is the esterification of TPA with an excess of EG, typically conducted at temperatures around 250°C and elevated pressure. researchgate.netscranton.edu A significant challenge in this process is the low solubility of TPA in EG, which is considered the rate-limiting step for the esterification kinetics. researchgate.netrsc.org To overcome this, higher temperatures and pressures are necessary to facilitate the dissolution of TPA. researchgate.netrsc.org The initial product is a mixture of monomers and oligomers. google.com This mixture then undergoes a second stage, polycondensation, to form the final high molecular weight polymer. researchgate.netuseon.com

The transesterification, or ester interchange, pathway was the initial large-scale method for PET production. researchgate.net This route utilizes a diester, typically dimethyl this compound (DMT), which reacts with a diol like ethylene glycol. scranton.eduuseon.com The reaction produces the monomer bis(2-hydroxyethyl) this compound (BHET) and methanol as a byproduct. journalspub.infouseon.com

This method was historically favored because DMT is easier to purify than TPA, which was crucial for producing high-quality PET. useon.com The transesterification reaction involves the exchange of the methyl ester group of DMT with the hydroxyl group of ethylene glycol. scranton.edu This process also proceeds to a polycondensation step where the BHET monomers react with each other to elongate the polymer chains, releasing ethylene glycol. mdpi.comnih.gov The mechanisms for transesterification can involve intermolecular acidolysis or alcoholysis, occurring via the polymer end groups. kpi.ua The hydroxyl end groups, in particular, have been shown to actively participate in the reaction mechanism. kpi.ua

The formation of this compound polymers follows the principles of step-growth polymerization. fiveable.me In this mechanism, monomers react to form dimers, which can then react with other monomers or dimers to form trimers and tetramers, and so on. wikipedia.orgyoutube.com The polymer chain grows slowly, and long reaction times are necessary to achieve high average molecular weights. youtube.com

The kinetics of polyesterification can be described as an acid-catalyzed process. wikipedia.org For an uncatalyzed reaction between a diacid and a diol in equimolar amounts, the diacid itself can act as a catalyst, making the reaction self-catalyzed. youtube.com The rate of polymerization is dependent on the concentration of the reactive functional groups (carboxyl and hydroxyl groups). youtube.com A key assumption in the kinetic model is that the reactivity of these functional groups is independent of the polymer chain length. wikipedia.org

Thermodynamically, the polycondensation reaction is an equilibrium process. To drive the reaction toward the formation of a high molecular weight polymer, the small molecule byproduct (e.g., water in direct esterification or ethylene glycol in the later stages of polycondensation) must be continuously and efficiently removed. wikipedia.orggoogle.com This is typically achieved by conducting the final stages of polymerization at high temperatures (e.g., 260°C) and under high vacuum. mdpi.com

Catalytic Systems in this compound Polymerization

Catalysts are essential in the industrial synthesis of this compound polymers, playing a critical role in both the initial esterification/transesterification and the final polycondensation stages. dkatalyst.comsemanticscholar.org The choice of catalyst influences not only the reaction rate and the final molecular weight of the polymer but also affects properties like thermal stability and color. semanticscholar.org

Conventional Metal-Based Catalysts (e.g., Antimony, Titanium, Aluminum)

For decades, metal-based compounds have been the conventional catalysts for PET production. mdpi.comresearchgate.net

Antimony (Sb): Antimony compounds, particularly antimony trioxide (Sb₂O₃), are the most common catalysts used in PET manufacturing. mdpi.comresearchgate.net Antimony-based catalysts are primarily used in the polycondensation stage. scranton.edu One proposed mechanism involves the conversion of Sb₂O₃ into antimony glycolate, which then acts as the active catalytic species. researchgate.net While effective, a key drawback of antimony catalysts is their toxicity, which raises environmental and safety concerns. researchgate.nettubitak.gov.tr Typical loadings for Sb₂O₃ range from 150-300 ppm. researchgate.net

Titanium (Ti): Titanium compounds, such as titanium alkoxides, are known to be highly reactive catalysts for this compound polymerization. mdpi.comdkatalyst.com They are effective for both esterification and polycondensation reactions. dkatalyst.com Titanium-based catalysts can achieve high reaction rates at lower concentrations (10-30 ppm) compared to antimony. dkatalyst.comresearchgate.net However, their high activity can also catalyze degradation reactions, potentially leading to polymer discoloration (yellowing) and reduced thermal stability. mdpi.comnih.gov

Aluminum (Al): Aluminum-based catalysts are considered a more environmentally friendly and low-cost alternative to antimony and titanium. researchgate.nettubitak.gov.tr Various aluminum compounds have been investigated, with ethylene glycol aluminum showing good activity. researchgate.net However, organoaluminum catalysts can be prone to hydrolysis, which can affect their performance. tubitak.gov.tr

The table below summarizes key characteristics of these conventional catalysts.

| Catalyst Type | Common Compound(s) | Primary Stage | Advantages | Disadvantages |

| Antimony | Antimony Trioxide (Sb₂O₃) | Polycondensation | Widely used, effective | Toxic, environmental concerns |

| Titanium | Titanium Alkoxides | Esterification & Polycondensation | High reactivity, low concentration needed | Can cause polymer yellowing and degradation |

| Aluminum | Ethylene Glycol Aluminum | Polycondensation | Low cost, environmentally friendlier | Potential for hydrolysis |

Emerging and Sustainable Catalytic Approaches (e.g., Metal-Organic Frameworks like MIL-53(Al))

In the drive for greener and more sustainable chemical processes, research has focused on developing new catalytic systems that are non-toxic and highly efficient. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for this purpose. semanticscholar.orgtandfonline.com

MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. tandfonline.com For this compound synthesis, aluminum-based MOFs like MIL-53(Al) have shown significant potential. tubitak.gov.tr MIL-53(Al) is built from aluminum ions and terephthalic acid (the same organic linker that forms the backbone of PET). semanticscholar.org

Key findings from research on MIL-53(Al) as a catalyst for PET synthesis include:

High Stability: MIL-53(Al) exhibits excellent thermal and water stability, allowing it to be added before the esterification stage without undergoing hydrolysis, a problem seen with some conventional organoaluminum catalysts. semanticscholar.orgtubitak.gov.tr

Surface-Based Catalysis: Studies suggest that the polycondensation reaction occurs on the surface of the MIL-53(Al) catalyst. researchgate.nettubitak.gov.tr The proposed mechanism involves the coordination of the carboxylic acid's carbonyl group onto the Lewis acid sites of the aluminum-oxygen clusters in the MOF structure, which activates it for reaction. researchgate.net

Effective Performance: When used at an optimal molar content (e.g., 0.05%) and temperature (e.g., 280°C), MIL-53(Al) can produce high-quality PET, demonstrating its potential as a viable, environmentally friendly alternative to heavy metal catalysts like antimony. tubitak.gov.tr

The use of such MOFs represents a sustainable approach, not only by providing a non-toxic catalytic route but also by potentially using PET waste itself as a source for the this compound linker needed to synthesize the MOF catalyst. rsc.orgresearchgate.net

Industrial Production Processes for Poly(ethylene this compound) (PET) and Related Polyesters

The industrial synthesis of Poly(ethylene this compound) (PET) is a multi-stage process that begins with the formation of a prepolymer, followed by a polycondensation stage to achieve the desired high molecular weight. This process is meticulously controlled to ensure the final polymer possesses the necessary properties for its intended applications, such as beverage bottles, films, and fibers.

Pre-Polymerization Stages and Reactor Design Considerations

The initial phase of PET production involves the formation of a low-molecular-weight prepolymer, primarily consisting of bis(2-hydroxyethyl) this compound (BHET). This is typically achieved through one of two main chemical routes: the direct esterification of Purified Terephthalic Acid (PTA) with Monoethylene Glycol (MEG), or the transesterification of Dimethyl this compound (DMT) with MEG. austinpublishinggroup.comscribd.com The direct esterification route is now more common commercially.

The esterification reaction is generally carried out in a series of Continuous Stirred Tank Reactors (CSTRs). austinpublishinggroup.comscribd.com In the first CSTR, a paste of PTA and MEG is fed into the reactor. scribd.com The reaction is conducted at elevated temperatures, typically between 240-260°C, and pressures of 2-3 bar. scribd.com This environment facilitates the esterification process, where water is formed as a byproduct and is continuously removed to drive the reaction forward. scribd.com The design of these reactors is critical; they must ensure efficient mixing of the solid PTA in the liquid MEG and manage the removal of water vapor. scribd.comresearchgate.net A significant challenge in reactor design is preventing the agglomeration of terephthalic acid, which can be mitigated by maintaining the feed slurry at a low temperature before it enters the high-temperature reaction zone. google.com

Following the initial esterification, the resulting mixture of monomers and oligomers is transferred to a second, and sometimes a third, reactor for pre-polymerization. scite.aiaustinpublishinggroup.com In these subsequent reactors, the temperature is gradually increased to around 250-280°C, while the pressure is reduced. austinpublishinggroup.com This change in conditions promotes the polycondensation reaction, where molecules of BHET and other short-chain oligomers link together, releasing MEG as a byproduct. researchgate.net The removal of MEG is crucial for increasing the degree of polymerization. researchgate.net The reactors in this stage are designed to handle the increasing viscosity of the polymer melt and to provide a large surface area to facilitate the removal of the MEG vapor. researchgate.net Plug flow reactors and specialized designs like the disk ring reactor are sometimes employed in these later pre-polymerization stages to manage the viscous polymer melt effectively. scribd.com

Table 1: Typical Operating Conditions for PET Pre-Polymerization Stages

| Stage | Reactor Type | Temperature (°C) | Pressure (bar) | Key Reaction | Byproduct Removed |

| Esterification | CSTR | 240 - 260 | 2 - 3 | Esterification | Water |

| Pre-polymerization | CSTR / Plug Flow | 250 - 280 | Reduced Pressure | Polycondensation | Ethylene Glycol |

Solid-State Polymerization (SSP) for Molecular Weight Enhancement

For many high-strength applications, such as carbonated beverage bottles, the molecular weight of the PET produced from the melt-polymerization phase is insufficient. Therefore, a subsequent process known as Solid-State Polymerization (SSP) is employed to further increase the polymer chain length and, consequently, its intrinsic viscosity (IV). petus.comresearchgate.net SSP is a process where the amorphous PET pellets from the melt phase are first crystallized and then heated to a temperature between their glass transition temperature (Tg) and melting point, typically around 200-220°C. researchgate.netpolyestermfg.com

The process is carried out in the solid phase, below the melting temperature of the polymer, which minimizes thermal degradation and the formation of undesirable byproducts like acetaldehyde. polyestermfg.com The reaction is a continuation of the polycondensation process, where residual hydroxyl and carboxyl end groups on the polymer chains react, releasing byproducts such as ethylene glycol and water. researchgate.net To drive the reaction forward, these byproducts must be continuously removed from the surface of the polymer pellets. This is achieved by conducting the process under a vacuum or in a stream of hot, inert gas like nitrogen. petus.compolyestermfg.com

SSP can be performed in either batch or continuous reactors. phite.com

Batch Reactors: Rotary vacuum dryers are a common type of batch reactor used for SSP. petus.com They consist of a heated, rotating vessel that tumbles the PET pellets, ensuring uniform heating and exposure to the vacuum. tcep-europe.org This setup is flexible and suitable for smaller production batches. phite.com

Continuous Reactors: For large-scale production, continuous SSP systems are preferred. These typically involve a series of vessels, including a crystallizer, a preheater, and the main SSP reactor. phite.com The PET pellets move continuously through these stages, where the temperature and atmosphere are carefully controlled to achieve the desired increase in molecular weight. polyestermfg.com

The efficiency of the SSP process is influenced by several factors, including the initial molecular weight of the prepolymer, the concentration of reactive end groups, the crystallinity of the pellets, and the efficiency of byproduct removal. researchgate.net

Table 2: Comparison of Batch and Continuous SSP Processes for PET

| Feature | Batch SSP | Continuous SSP |

| Reactor Type | Rotary Vacuum Dryer | Vertical Shaft Reactor, Moving Bed |

| Production Scale | Smaller Batches | Large-Scale, Continuous Production |

| Process Control | Flexible, adjustable for different grades | Optimized for stable, high-volume production |

| Key Equipment | Heated, rotating vessel with vacuum system | Crystallizer, preheater, reactor, cooler |

| Advantages | Flexibility in product changeover | High throughput, consistent product quality |

Innovative Synthesis Routes for Bio-based this compound Monomers and Polymers

In response to growing environmental concerns and the desire to reduce reliance on fossil fuels, significant research has been dedicated to developing sustainable routes to this compound monomers and polymers from renewable resources.

Bio-sourced Feedstocks for this compound Production

The most promising renewable feedstock for producing bio-based terephthalic acid is lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops. mdpi.com Lignocellulose is abundant and does not compete with food production. mdpi.com The key strategy involves the conversion of the carbohydrate components of lignocellulose (cellulose and hemicellulose) into platform molecules that can then be chemically transformed into this compound precursors.

A primary pathway involves the hydrolysis of cellulose (B213188) and hemicellulose to C6 and C5 sugars (e.g., glucose and xylose). mdpi.com These sugars can then be dehydrated to produce furan-based compounds, most notably 5-hydroxymethylfurfural (B1680220) (HMF) from C6 sugars. pnas.orgacs.org HMF is a versatile platform chemical that can be further converted into a variety of valuable chemicals, including precursors for terephthalic acid. pnas.org Another important furan (B31954) derivative is 2,5-dimethylfuran (B142691) (DMF), which can be produced from HMF. researchgate.net

Diels–Alder Addition and Dehydration Strategies for Bio-based Terephthalates

A key chemical strategy for converting biomass-derived furans into the aromatic ring structure of this compound is the Diels-Alder reaction. This reaction involves the cycloaddition of a diene (the furan ring) with a dienophile.

This reaction sequence is typically catalyzed by solid acid catalysts, such as zeolites (e.g., H-Y, H-BEA) and sulfated or phosphated metal oxides. mdpi.comosti.govacs.org Both Lewis and Brønsted acid sites on the catalyst can play a role in the reaction, with Lewis acids primarily catalyzing the Diels-Alder cycloaddition and both acid types being effective for the subsequent dehydration step. mdpi.comosti.gov

An alternative Diels-Alder approach utilizes oxidized derivatives of HMF, such as 2,5-furandicarboxylic acid (FDCA), reacting with ethylene. pnas.orgyork.ac.uk This route can lead to the formation of terephthalic acid or its esters directly, bypassing the p-xylene (B151628) intermediate. pnas.orgyork.ac.uk For instance, the reaction of diethyl 2,5-furandicarboxylate with ethylene over a heterogeneous Lewis acid catalyst can produce diethyl this compound. york.ac.uk

Table 3: Key Reactants and Catalysts in Bio-based this compound Synthesis via Diels-Alder

| Furan-based Diene | Dienophile | Key Intermediate | Catalyst Type |

| 2,5-Dimethylfuran (DMF) | Ethylene | p-Xylene | Solid Acids (Zeolites, Sulfated/Phosphated Oxides) |

| 2,5-Furandicarboxylic acid (FDCA) or its esters | Ethylene | Terephthalic acid or its esters | Heterogeneous Lewis Acids |

Degradation Pathways and Environmental Fate of Terephthalate Compounds

Environmental Presence and Distribution of Terephthalate-Derived Microplastics

Polyethylene (B3416737) this compound (PET) is a major contributor to microplastic pollution due to its widespread use and relative durability. These microplastic particles, originating from the fragmentation of larger plastic items, are ubiquitous in the environment.

Terrestrial Ecosystems (e.g., Soil, Sediments)

Terrestrial ecosystems serve as significant sinks for microplastics, including those derived from PET. Plastic mulches, sewage sludge application, tire abrasion, and urban runoff are primary pathways for microplastics to enter soils mdpi.comitrcweb.orgfrontiersin.orgacs.org. Studies indicate that terrestrial environments may accumulate considerably more plastic than oceanic systems frontiersin.org. PET microplastics have been identified in soil samples, contributing to soil contamination and potentially affecting soil health and functioning mdpi.comresearchgate.net. Furthermore, PET microplastics have been detected in sediments, indicating their deposition in these environments nih.gov.

Aquatic Environments (e.g., Groundwater, Drinking Water, Marine Systems)

Aquatic environments are heavily impacted by PET microplastic pollution. PET microplastics are frequently found in wastewater effluents, urban runoff, and freshwater systems researchgate.net. They are distributed globally across oceans, lakes, and rivers, present in surface waters, water columns, and deep-sea sediments dueproject.orgnih.govmdpi.comresearchgate.net. Due to its density, PET tends to sink in aquatic systems, leading to accumulation in sediments dueproject.orgnih.gov. Concerns also exist regarding the presence of microplastics, including PET, in groundwater and drinking water supplies, although conventional water treatment systems are generally effective at removing larger microplastic particles researchgate.netwho.int.

Abiotic Degradation Mechanisms of this compound-based Polymers

Abiotic degradation refers to the breakdown of polymers through non-living environmental factors such as light, heat, water, and chemical agents rsc.org. For PET, these mechanisms are critical in its eventual fragmentation and transformation.

Hydrolytic Degradation Pathways

PET is susceptible to hydrolytic degradation, a process involving the reaction with water molecules that cleaves the polymer's ester bonds dnu.dp.uamdpi.com. This degradation is particularly pronounced at temperatures above PET's glass transition temperature (Tg), typically around 75–80°C in air nih.govdnu.dp.uafrontiersin.org. Hydrolysis breaks down PET into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), or intermediate products like mono-(2-hydroxyethyl) this compound (MHET) and bis-(2-hydroxyethyl) this compound (BHET) dnu.dp.uamdpi.comnih.gov. The rate of hydrolytic degradation is significantly faster, approximately 10,000 times, than thermal or thermo-oxidative degradation dnu.dp.ua. The initiation temperature for hydrolytic degradation is generally between 100–120°C dnu.dp.ua. The presence of acids formed during hydrolysis can also catalyze further degradation in an autocatalytic process dnu.dp.ua. Neutral hydrolysis can occur using hot steam or water mdpi.com.

Photo-oxidative and Photolytic Degradation Processes

PET polymers can undergo degradation when exposed to ultraviolet (UV) radiation from sunlight, initiating both photolytic and photo-oxidative processes wikipedia.orgnih.govresearchgate.net. PET can absorb near-UV rays, with absorption becoming significant below 320 nm wikipedia.org. Photo-oxidation, a combination of light and oxygen, leads to chain scission, increased brittleness, and the formation of microplastics wikipedia.org. The photo-oxidation of the terephthalic acid moiety can result in the formation of compounds such as 2,5-dihydroxyterephthalic acid wikipedia.org. Photolytic degradation can involve Norrish type I and II reactions, breaking polymer chains dnu.dp.uanih.govresearchgate.net. The combined effects of UV light, moisture, and heat can lead to yellowing and haze formation in PET materials, indicative of chemical changes and chain scission nih.gov.

Thermochemical Degradation (e.g., Pyrolysis)

Thermochemical degradation, specifically pyrolysis, offers a method for converting PET waste into valuable chemical products and fuels jeeng.netrsc.orgmdpi.comacs.org. This process involves heating PET in an inert atmosphere. PET exhibits considerable thermal stability, with initial decomposition observed around 250°C and significant breakdown occurring between 400°C and 477°C, with approximately 90% decomposition completed in this range jeeng.net. Non-catalyzed pyrolysis of PET typically yields products such as terephthalic acid, benzoic acid, and various hydrocarbons rsc.orgmdpi.com. The application of catalysts, such as zeolites or metal oxides, can direct the pyrolysis process, enhancing deoxygenation reactions and altering the yield of specific products like gases or aromatic hydrocarbons jeeng.netrsc.orgmdpi.comacs.org. For instance, catalytic pyrolysis can increase gas yields and facilitate the decarboxylation of acids to produce aromatic hydrocarbons like benzene (B151609) jeeng.netacs.org.

Compound List:

this compound

Terephthalic acid (TPA)

Polyethylene this compound (PET)

Ethylene Glycol (EG)

Mono-(2-hydroxyethyl) this compound (MHET)

Bis-(2-hydroxyethyl) this compound (BHET)

2,5-dihydroxyterephthalic acid

Benzoic acid

Acetaldehyde

Hydroxyl radicals

Reactive Oxygen Species (ROS)

Mechanical Abrasion-Induced Degradation

Mechanical forces, such as abrasion and milling, can significantly influence the degradation of this compound-based polymers like PET. These physical processes can alter the polymer's structure, making it more susceptible to subsequent degradation pathways.

Ball milling, for instance, has been shown to induce amorphization in PET, reducing its crystallinity and increasing surface roughness. This structural modification can enhance the efficiency of subsequent enzymatic hydrolysis researchgate.net. Mechanical shear, whether through milling or compounding, can lead to chain breakage, a decrease in molecular weight, and an increase in crystallinity due to the recoupling of degraded short chains researchgate.net. While mechanical shear itself can cause degradation, it is often observed to impact PET more profoundly than thermal action alone researchgate.net. Furthermore, mechanical abrasion can accelerate degradation when combined with other environmental factors like UV radiation and aqueous conditions nih.gov. These physical stresses can initiate fragmentation, leading to the formation of smaller particles and microplastics mdpi.com.

Biotic Degradation Mechanisms of this compound-based Polymers

Biotic degradation refers to the breakdown of polymers by living organisms, primarily microorganisms such as bacteria and fungi, often mediated by enzymes rsc.org. This compound-based polymers, like PET, are complex macromolecules that can be targeted by specific microbial communities and their enzymatic machinery. This process typically involves the initial attachment of microorganisms to the polymer surface, followed by the secretion of extracellular enzymes that break down the polymer chains into smaller units mdpi.commdpi.com.

Enzymatic Hydrolysis of Ester Bonds

The backbone of PET is characterized by ester bonds, which are susceptible to hydrolysis by various enzymes. This enzymatic breakdown is a key step in the biotic degradation of PET, cleaving the polymer into its constituent monomers or oligomers mdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netdergipark.org.trfrontiersin.org. The hydrolysis process typically involves the enzyme adsorbing onto the polymer surface and cleaving the ester linkages, thereby generating new functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups on the polymer surface. This modification can increase the hydrophilicity of the material dergipark.org.trresearchgate.net.

The efficiency of enzymatic hydrolysis is influenced by factors such as the polymer's crystallinity, with amorphous regions being more accessible to enzymes than crystalline ones frontiersin.orgfrontiersin.org. Enzymes can act via endo- or exo-lytic mechanisms, cleaving internal bonds or terminal bonds, respectively. Endo-lytic activity is particularly important for the initial breakdown of the polymer chain into soluble fragments nih.govresearchgate.netacs.org.

Characterization of Poly(ethylene this compound) Hydrolases (e.g., PETase, MHETase, Cutinase, Lipase, Carboxylesterase)

Several classes of enzymes have been identified and characterized for their ability to degrade PET:

PETase (Polyethylene this compound Hydrolase): This enzyme, notably identified in Ideonella sakaiensis, acts directly on PET polymer chains. It is classified as a cutinase-like serine hydrolase and is characterized by a relatively wide active site that accommodates PET oligomers pnas.orgfrontiersin.orgnih.gov. PETase hydrolyzes PET primarily into mono(2-hydroxyethyl) this compound (MHET), with smaller amounts of bis(2-hydroxyethyl) this compound (BHET) and terephthalic acid (TPA) as by-products mdpi.commdpi.comfrontiersin.orgpnas.orgsci-hub.semdpi.com. While efficient at room temperature, PETase often exhibits low thermostability nih.gov.

MHETase (Mono(2-hydroxyethyl) this compound Hydrolase): Also identified in Ideonella sakaiensis, MHETase functions synergistically with PETase. It specifically targets MHET, hydrolyzing it into the fundamental monomers terephthalic acid (TPA) and ethylene glycol (EG) mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgpnas.orgsci-hub.semdpi.comnih.gov. MHETase belongs to the tannase (B8822749) enzyme family and exhibits a catalytic efficiency (kcat/Km) of approximately 4200 ± 370 s⁻¹ mM⁻¹ frontiersin.org.

Cutinase: Enzymes from this class, such as those from Humicola insolens (HiCut) and Thermobifida fusca (TfCut2), are well-known for their ability to degrade polyesters, including PET frontiersin.orgnih.govresearchgate.netacs.orgfrontiersin.orgnih.govnih.govcsic.es. Cutinases are structurally similar to PETases and can hydrolyze PET into MHET, BHET, and TPA frontiersin.orgfrontiersin.orgnih.gov. TfCut2, for instance, efficiently hydrolyzes amorphous PET near its glass transition temperature acs.org.

Lipase: Enzymes like Lipase B from Candida antarctica (CALB) can hydrolyze ester linkages in PET, contributing to the formation of hydroxyl and carboxyl groups dergipark.org.trresearchgate.netpnas.orgfrontiersin.org. Lipases, along with cutinases and esterases, are broadly recognized for their polyester-degrading capabilities mdpi.comnih.govfrontiersin.orgnih.govnih.gov.

Carboxylesterase: These enzymes are also recognized for their role in PET hydrolysis, contributing to the breakdown of ester bonds mdpi.comfrontiersin.orgnih.govnih.govnih.gov.

Table 1: Key Enzymes Involved in PET Degradation

| Enzyme Name | Source Organism(s) | Primary Substrate | Main Products | EC Number |

| PETase | Ideonella sakaiensis | PET | MHET, BHET, TPA | 3.1.1.101 |

| MHETase | Ideonella sakaiensis | MHET | TPA, Ethylene Glycol (EG) | 3.1.1.102 |

| Cutinase | Humicola insolens, Thermobifida fusca, Fungi, Bacteria | PET | MHET, BHET, TPA | 3.1.1.74 |

| Lipase | Candida antarctica, Bacteria, Fungi | PET | MHET, BHET, TPA, Hydroxyl/Carboxyl groups | 3.1.1.3 |

| Carboxylesterase | Bacteria, Fungi | PET | TPA, EG, MHET, BHET | 3.1.1.1 |

Molecular Mechanisms of Enzymatic Depolymerization

The enzymatic depolymerization of PET involves a series of molecular interactions and reactions. Initially, PET hydrolases adsorb onto the polymer surface frontiersin.org. PETase cleaves the ester bonds within the PET polymer chain, releasing soluble intermediates such as MHET and BHET mdpi.commdpi.comresearchgate.netacs.orgpnas.orgsci-hub.se. Some studies suggest that enzymes like TfCut2 cleave the PET chain in blocks of at least one repeat unit, with the subsequent step of forming final hydrolysis products often being the rate-limiting factor researchgate.netacs.orgcsic.es. The enzyme-substrate binding mode typically involves a limited number of repeat units interacting directly with the active site, while the rest of the chain is loosely confined researchgate.netcsic.es.

The hydrolysis of these intermediates, particularly MHET, by enzymes like MHETase, yields the basic monomers TPA and EG mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgpnas.orgsci-hub.semdpi.comnih.gov. These monomers are then assimilated by the microorganisms for their metabolic processes mdpi.commdpi.comfrontiersin.orgfrontiersin.org. The surface modification resulting from hydrolysis introduces polar functional groups, enhancing the material's hydrophilicity dergipark.org.trresearchgate.net.

Microbial Metabolism of this compound Monomers and Oligomers

Once this compound-based polymers are broken down into monomers and oligomers, microorganisms can assimilate these smaller molecules as carbon and energy sources mdpi.comfrontiersin.org. Terephthalic acid (TPA) is typically metabolized via protocatechuic acid, entering the central tricarboxylic acid (TCA) cycle. Ethylene glycol (EG), the other primary monomer, is also catabolized, often through glyoxylic acid, into the TCA cycle frontiersin.org. This assimilation and subsequent metabolic breakdown can lead to mineralization, where the organic compounds are converted into carbon dioxide (CO₂), water (H₂O), and other inorganic substances rsc.orgmdpi.com.

Isolation and Characterization of this compound-Degrading Microorganisms (e.g., Ideonella sakaiensis)

The discovery and characterization of microorganisms capable of degrading PET have been pivotal in understanding biotic degradation mechanisms.

Ideonella sakaiensis: This bacterium, specifically strain 201-F6, is the most extensively studied PET-degrading microorganism kuleuven.be. Isolated from a PET bottle recycling site, I. sakaiensis is a Gram-negative, aerobic, rod-shaped bacterium that utilizes PET as its primary carbon and energy source sci-hub.semicrobiologyresearch.org. It achieves PET degradation through a synergistic two-enzyme system comprising PETase and MHETase mdpi.comfrontiersin.orgmdpi.compnas.orgsci-hub.se.

Other microorganisms, such as Pseudomonas species, have also been implicated in the degradation of various plastics, including PET, and are often found on plastic biofilms mdpi.comfrontiersin.org. Additionally, Bacillus species, like Bacillus sp. JO01, have been identified for their ability to degrade other this compound-containing polymers such as poly(butylene adipate-co-terephthalate) (PBAT) jmb.or.kr.

Table 2: Characteristics of this compound-Degrading Microorganisms

| Microorganism Name | Source | Key Enzymes Involved | Primary Degradation Products |

| Ideonella sakaiensis | PET bottle recycling site | PETase, MHETase | TPA, EG, MHET, BHET |

| Pseudomonas spp. | Seawater, various environments | Various hydrolases | Oligomers, Monomers |

| Bacillus sp. JO01 | Unspecified (isolated for PBAT deg.) | Hydrolases (e.g., lipases) | Adipic acid, TPA, BDO (PBAT monomers) |

Compound List:

this compound

Polyethylene this compound (PET)

Mono(2-hydroxyethyl) this compound (MHET)

Bis(2-hydroxyethyl) this compound (BHET)

Terephthalic acid (TPA)

Ethylene glycol (EG)

Poly(butylene adipate-co-terephthalate) (PBAT)

Adipic acid

Genetic Engineering Approaches for Enhanced Microbial Degradation

The inherent recalcitrance of PET to biodegradation by wild-type microorganisms, stemming from its hydrophobicity, crystallinity, and high molecular weight, necessitates advanced biological solutions frontiersin.org, nih.gov. Genetic engineering has emerged as a powerful tool to enhance the microbial capacity for PET degradation.

The bacterium Ideonella sakaiensis utilizes a two-enzyme system for PET depolymerization: PETase hydrolyzes PET into oligomers like mono(2-hydroxyethyl) this compound (MHET), which is then further broken down by MHETase into terephthalic acid (TPA) and ethylene glycol (EG) frontiersin.org, researchgate.net, irjmets.com. Genetic engineering efforts focus on optimizing these enzymes and their host microorganisms. Protein engineering techniques, such as directed evolution, are employed to improve the catalytic activity, thermostability, and substrate specificity of PETase and MHETase, leading to significantly faster degradation rates researchgate.net, emanresearch.org, frontiersin.org. For instance, engineered variants of PETase have demonstrated degradation rates up to six times higher than the wild-type enzyme researchgate.net.

Genome editing tools, notably CRISPR-Cas9, facilitate the genetic modification of various microorganisms to enhance their plastic-degrading capabilities mdpi.com. This involves introducing genes encoding PET-degrading enzymes into robust microbial hosts or optimizing existing metabolic pathways for the assimilation of degradation products like TPA and EG mdpi.com, emanresearch.org, frontiersin.org. For example, marine bacteria like Vibrio natriegens have been genetically modified to express PETase and MHETase, enabling PET breakdown in saltwater environments at ambient temperatures nsf.gov. Similarly, Bacillus tianshenii has been engineered to express these enzymes for degradation in saline conditions biotreks.org.

Beyond direct degradation, genetic engineering also enables the valorization of terephthalic acid, a key PET breakdown product. Engineered strains of Escherichia coli can convert TPA into valuable chemicals such as vanillin (B372448) or muconic acid, contributing to a circular economy model for plastic waste mdpi.com, emanresearch.org.

| Microorganism/Enzyme | Enhancement/Capability | Conditions | Reference |

| Engineered PETase | Up to 6x faster degradation than wild-type | N/A | researchgate.net |

| FAST-PETase | Better hydrolytic activity | 30°C - 50°C | emanresearch.org |

| Vibrio natriegens | Breaks down PET in saltwater | Room temperature | nsf.gov |

| Bacillus tianshenii | Breaks down PET in saltwater (expresses PETase/MHETase) | Saltwater conditions | biotreks.org |

Influencing Factors on this compound Degradation Kinetics

The rate at which this compound-containing materials, primarily PET, undergo degradation is influenced by a combination of intrinsic material properties and external environmental factors.

Polymer Morphology and Crystallinity

The physical structure of PET, particularly its degree of crystallinity, significantly impacts its degradation kinetics. PET is a semi-crystalline polymer, possessing both ordered crystalline regions and disordered amorphous regions researchgate.net, doi.org, fiveable.me. Amorphous domains are generally more accessible to enzymatic and hydrolytic degradation due to their less ordered molecular structure, leading to faster breakdown rates compared to crystalline regions researchgate.net, doi.org, nih.gov, osti.gov, nrel.gov.

| PET Sample Type | Crystallinity (%) | Degradation Conversion (%) | Time (h) | Reference |

| A-PET squares | Amorphous (0) | 99 ± 0.3 | 48 | nrel.gov |

| HC-PET powder | ~33-35 | 23.5 ± 0.0 | 144 | nrel.gov |

| WC-PET powder | ~33-35 | 24.6 ± 0.8 | 144 | nrel.gov |

| General PET | 9-14 | Significant rate drop | N/A | doi.org |

Molecular Weight Distribution and Chain Scission Phenomena

The molecular weight (MW) and molecular weight distribution (MWD) of PET are critical determinants of its degradation behavior. PET with higher molecular weights generally exhibits slower degradation rates nih.gov, wkaiglobal.com. Degradation processes, including hydrolysis and photo-oxidation, primarily involve chain scission, which breaks the polymer backbone into smaller fragments ifremer.fr, researchgate.net, sustainability-directory.com, rsc.org, nih.gov.

Hydrolysis occurs when water molecules attack the ester bonds within the polymer chain, leading to chain cleavage and the formation of carboxylic acid and alcohol end groups sustainability-directory.com. Photo-oxidation, initiated by UV radiation and oxygen, also induces chain scission through radical-mediated reactions researchgate.net, sustainability-directory.com, rsc.org, acs.org. During thermomechanical processing, such as extrusion, high shear forces and elevated temperatures can also cause chain scission, reducing molecular weight and increasing chain mobility rsc.org, osti.gov. The molecular weight distribution (MWD) influences processing characteristics, with a broader MWD potentially improving flow properties wkaiglobal.com.

Environmental Contextual Variables (e.g., Temperature, pH, UV Exposure)

Several external environmental factors significantly influence the kinetics of this compound degradation.

Temperature: Elevated temperatures generally accelerate hydrolytic degradation. Studies indicate that a 10°C increase in temperature can enhance the degradation rate by 20-30% nih.gov. Higher temperatures provide molecules with greater kinetic energy, increasing the likelihood of bond breaking and initiating degradation processes sooner nih.gov, mdpi.com.

UV Exposure: UV radiation is a potent driver of PET degradation, primarily through photo-oxidation. It leads to chain scission and the formation of carbonyl groups and other oxidized products by cleaving ester bonds nih.gov, mdpi.com, uni-bayreuth.de, researchgate.net, rsc.org, acs.org. The intensity and wavelength of UV radiation can directly affect the rate of these reactions mdpi.com.

Humidity: High humidity, particularly saturated conditions, can promote hydrolysis and accelerate degradation compared to dry environments mdpi.com.

Other Factors: In marine environments, low temperatures mean that degradation is predominantly slow photo-oxidative acs.org. While pH is recognized as a factor influencing enzymatic activity and hydrolysis nih.gov, frontiersin.org, its specific quantitative impact on this compound degradation kinetics in these contexts is less detailed in the provided sources.

| Temperature (°C) | Relative Degradation Rate Increase | Observation on Carboxylic Acid Formation | Reference |

| +10 | 20-30% | N/A | nih.gov |

| 50 vs. 30 | N/A | Higher at 50°C | nih.gov |

Modeling and Prediction of this compound Degradation Pathways

Understanding and predicting the degradation of this compound compounds is essential for environmental risk assessment and the development of effective waste management strategies. Various modeling approaches are employed to elucidate these complex processes.

Network structural equation modeling (netSEM) is used to construct degradation pathway network models, mapping the relationships between environmental stressors (e.g., UV, humidity), mechanistic variables (e.g., chain scission, crystallization), and performance responses (e.g., yellowing, haze) ohiolink.edu, plos.org, nih.gov, figshare.com. These models help quantify the contributions of different mechanistic variables to degradation ohiolink.edu.

Kinetic modeling, including Michaelis-Menten and first-order kinetics, is applied to describe and predict the rates of biodegradation and depolymerization researchgate.net, mdpi.com. For instance, the degradation of PET by enzymes can be modeled to understand reaction rates and product formation researchgate.net, mdpi.com. Furthermore, predictive models are developed to forecast changes in material properties, such as yellowness index and haze, based on exposure time and environmental conditions plos.org, nih.gov. These models enable the correlation of laboratory-based accelerated weathering tests with real-world conditions, facilitating service life prediction and the assessment of environmental impacts plos.org, nih.gov.

Recycling and Resource Recovery Strategies for Terephthalate Waste

Chemical Recycling (Advanced Recycling) of Terephthalate-based Polymers

Aminolysis and Ammonolysis Depolymerization Routes

Aminolysis and ammonolysis are chemical recycling methods that depolymerize polyethylene (B3416737) this compound (PET) waste by breaking the ester bonds within the polymer chain. iacademic.inforsc.org These processes yield valuable monomers that can be used as building blocks for new materials.

Aminolysis involves the reaction of PET with primary amines, such as ethanolamine (B43304), ethylamine, and n-butylamine. rsc.org This process is typically conducted at milder temperatures (20–100 °C) and atmospheric pressure compared to other chemical recycling methods. iacademic.info The primary products of aminolysis are diamides of terephthalic acid and ethylene (B1197577) glycol. rsc.orgrsc.org For instance, the reaction of PET with ethanolamine yields bis(2-hydroxyethyl)terephthalamide (BHETA). iacademic.info Research has shown that the rate of aminolysis is related to the swelling of the PET material. iacademic.info One study achieved a 99% degradation rate of PET in an ethanolamine solution at 70°C in 4 hours when the swelling rate was 75%. iacademic.info Catalysts, such as sulfuric acid polyborate, can enhance the efficiency of aminolysis, with one study reporting a BHETA yield of over 95% at 160°C. iacademic.info However, aminolysis can have challenges, including side reactions, low product recovery rates, and the use of toxic or expensive organic amine solvents, which can limit its large-scale application. iacademic.info

Ammonolysis utilizes ammonia (B1221849) to break down PET into terephthalamide (B1206420) and ethylene glycol. researchgate.netresearchgate.netgoogle.com This reaction is typically carried out at higher temperatures (70–180 °C) and pressures (around 2 MPa). rsc.orgresearchgate.net The process involves the nucleophilic attack of ammonia on the ester linkages of the PET polymer. iacademic.info Ethylene glycol is often used as a solvent in this process. researchgate.netacs.org The resulting terephthalamide, being insoluble in ethylene glycol, can be separated through filtration. google.com While ammonolysis has been less studied than other depolymerization methods, it offers a pathway to produce terephthalamide, a valuable chemical intermediate. rsc.orgacs.org Kinetic studies on the model compound dimethyl this compound (DMT) have shown that ammonolysis proceeds sequentially, first forming a monoamide and then the final terephthalamide product. acs.org These studies also revealed that ethylene glycol can catalyze the reaction, significantly increasing the reaction rate. acs.org For example, at 100°C with an excess of ethylene glycol, the reaction rate constants increased by 22-fold. acs.org Catalysts like zinc acetate (B1210297) and quaternary ammonium (B1175870) salts have also been investigated to improve the reaction rate under milder conditions. iacademic.inforsc.org

Table 1: Comparison of Aminolysis and Ammonolysis of PET

| Feature | Aminolysis | Ammonolysis |

|---|---|---|

| Reactant | Primary amines (e.g., ethanolamine, ethylamine) rsc.org | Ammonia (NH₃) researchgate.net |

| Primary Products | Diamides of terephthalic acid, ethylene glycol rsc.orgrsc.org | Terephthalamide, ethylene glycol researchgate.netresearchgate.net |

| Typical Temperature | 20–100 °C iacademic.info | 70–180 °C rsc.org |

| Typical Pressure | Atmospheric iacademic.info | Medium to low pressure (e.g., 2 MPa) researchgate.net |

| Catalysts | Sulfuric acid polyborate iacademic.info | Zinc acetate, ethylene glycol rsc.orgacs.org |

| Advantages | Milder reaction conditions iacademic.info | Direct production of terephthalamide google.com |

| Disadvantages | Potential for side reactions, low product recovery, use of toxic/expensive solvents iacademic.info | Slower reaction rates without catalysts, complex product purification iacademic.info |

Catalytic Pyrolysis and Solvolysis Methods

Catalytic pyrolysis and solvolysis are two prominent chemical recycling methods for breaking down this compound-based polymers, like PET, into their constituent monomers or other valuable chemicals. acs.orgscione.com

Catalytic Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen and in the presence of a catalyst. acs.orgjmb.or.kr This method breaks down the long polymer chains of PET into a mixture of liquid and gaseous products. jmb.or.kr The composition of these products, which can include terephthalic acid, vinyl this compound, aromatic compounds like toluene (B28343) and benzene (B151609), and various esters and hydrocarbons, is highly dependent on the reaction temperature (typically 300-900°C) and the type of catalyst used. jmb.or.kr While pyrolysis can effectively depolymerize PET, a key challenge is the potential for terephthalic acid to clog equipment during the process. jmb.or.kr

Solvolysis encompasses a group of chemical recycling processes where a solvent is used to depolymerize the plastic. envirotech-online.com This method is considered a form of tertiary or chemical recycling. acs.org The main types of solvolysis for PET are:

Hydrolysis: Uses water to break down PET into terephthalic acid (TPA) and ethylene glycol (EG). researchgate.net Alkaline hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide solutions, is a common approach. rsc.org

Glycolysis: This is one of the most established and widely used methods for PET recycling. rsc.org It involves the reaction of PET with a glycol, most commonly ethylene glycol, to produce bis(2-hydroxyethyl) this compound (BHET) and other oligomers. acs.org The reaction is typically carried out at elevated temperatures and can be catalyzed by various compounds, including niobia-based catalysts. acs.org Glycolysis is favored for its operational advantages, including mild reaction conditions and high yields. acs.org

Methanolysis: In this process, methanol (B129727) is used to depolymerize PET into dimethyl this compound (DMT) and ethylene glycol. scione.com This method is also a well-established industrial process. acs.org

Aminolysis and Ammonolysis: As detailed in the previous section, these methods use amines and ammonia, respectively, to break down PET. acs.org

Solvolysis methods are advantageous because they can yield high-purity monomers that can be repolymerized to produce virgin-quality PET, thus closing the recycling loop. rsc.orgenvirotech-online.com The choice of solvolysis method depends on the desired end products and the specific characteristics of the PET waste stream. rsc.orgresearchgate.net For instance, glycolysis is particularly effective for producing BHET, a direct precursor for new PET production. acs.org

Enzymatic Recycling and Bioremediation for this compound Valorization

Enzymatic recycling and bioremediation represent innovative and environmentally friendly approaches to managing polyethylene this compound (PET) waste. frontiersin.orgroyalsocietypublishing.org These biological methods utilize enzymes or whole microbial cells to break down the complex PET polymer into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). frontiersin.org This process, known as enzymatic hydrolysis or depolymerization, offers a sustainable alternative to conventional chemical and mechanical recycling methods, which can be energy-intensive and may generate secondary pollutants. frontiersin.orgroyalsocietypublishing.org

The core of this technology lies in the action of specific enzymes, primarily PET hydrolases (also known as PETases), which catalyze the breakdown of the ester bonds in the PET structure. frontiersin.orgresearchgate.net This process typically occurs under mild conditions, such as moderate temperatures (around 30-50°C), resulting in a lower energy input compared to thermochemical recycling methods. royalsocietypublishing.orgigem.wiki The enzymatic degradation of PET can also be highly specific, allowing for the recycling of colored and complex PET waste that is often difficult to process through traditional means. carbios.com

Bioremediation, in this context, refers to the use of microorganisms that naturally produce these PET-degrading enzymes to break down plastic waste in the environment. acs.orgrug.nl Researchers have identified several microbial species, such as Ideonella sakaiensis, that can utilize PET as a carbon source. acs.org This discovery has opened up possibilities for developing microbial systems for in-situ degradation of plastic pollution. aiche.orgduke.edu

The products of enzymatic PET degradation, TPA and EG, are valuable monomers that can be recovered and used to synthesize new, virgin-quality PET, creating a closed-loop recycling system. royalsocietypublishing.org This approach has the potential to significantly contribute to a circular economy for plastics. royalsocietypublishing.orgeuropa.eu

Biocatalyst Development and Enzyme Engineering for Enhanced Performance

A significant focus of research in the field of enzymatic PET recycling is the development and improvement of biocatalysts. royalsocietypublishing.orgresearchgate.net While naturally occurring PET-degrading enzymes have been discovered, their native efficiency is often too low for industrial-scale applications. acs.org Therefore, scientists are employing enzyme engineering techniques to enhance their performance. chemanalyst.comresearchgate.net

One of the key strategies is to improve the thermostability of these enzymes. frontiersin.org PET has a glass transition temperature of around 60-70°C, and performing the enzymatic hydrolysis at or above this temperature can increase the amorphousness of the plastic, making it more accessible to the enzymes. frontiersin.org Protein engineering techniques, such as site-directed mutagenesis, are used to create mutant enzymes with increased thermal stability and catalytic activity. europa.eu For example, researchers have successfully engineered PETase variants that can operate at higher temperatures and exhibit significantly improved degradation rates compared to the wild-type enzyme. europa.eu

Furthermore, researchers are exploring the use of computational modeling and deep learning to identify new potential plastic-degrading enzymes and to guide the engineering of existing ones for optimal performance. duke.edu The development of highly efficient and robust biocatalysts is a critical step towards making enzymatic PET recycling a commercially viable and environmentally sustainable technology. chemanalyst.combusinesskorea.co.kr

Table 2: Examples of Engineered Biocatalysts for PET Degradation

| Biocatalyst | Engineering Strategy | Key Improvement | Reference |

|---|---|---|---|

| Kubu M12 | Enzyme engineering of PETase | Decomposed >90% of 1 kg of PET in 8 hours | chemanalyst.com |

| Engineered PETase | Protein engineering | Increased thermostability and catalytic activity | europa.eu |

| **Engineered *Clostridium thermocellum*** | Whole-cell biocatalyst expressing LCC enzyme | Simultaneous enzyme production and PET degradation at 60°C | mix-up.eu |

| **Engineered *Vibrio natriegens*** | Surface display of PETase | Degradation of PET monomer BHET | aiche.org |

Microbial Factories for Monomer Assimilation and Upcycling

Beyond simply breaking down PET into its constituent monomers, a forward-thinking approach involves utilizing microorganisms as "microbial factories" to assimilate these monomers and convert them into higher-value products. nih.govresearchgate.net This concept, often referred to as "upcycling," aims to create a more economically attractive and sustainable circular economy for plastic waste. researchgate.netoup.com

The two primary monomers derived from PET degradation are terephthalic acid (TPA) and ethylene glycol (EG). acs.org Various microorganisms have been identified or engineered to metabolize these compounds as carbon sources. igem.wikinih.gov For example, strains of Pseudomonas and Rhodococcus have been shown to naturally assimilate TPA. igem.wikinih.gov

Metabolic engineering plays a crucial role in developing efficient microbial cell factories for upcycling. researchgate.netnih.gov By introducing new metabolic pathways or modifying existing ones, scientists can direct the carbon flow from TPA and EG towards the synthesis of a wide range of valuable chemicals. researchgate.net This involves expressing heterologous enzymes in a microbial chassis, such as Escherichia coli or Pseudomonas putida, to create novel biosynthetic routes. igem.wikiresearchgate.net

Upcycling of this compound-Derived Monomers and Oligomers into Value-Added Products

The monomers and oligomers derived from the depolymerization of this compound-based plastics like PET represent a valuable resource for the synthesis of a wide array of value-added products. jmb.or.krresearchgate.net This upcycling approach moves beyond simple recycling, where the material is converted back into its original form, and instead transforms the waste-derived building blocks into chemicals and materials with higher economic value. nih.govoup.com

The two primary monomers obtained from PET degradation, terephthalic acid (TPA) and ethylene glycol (EG), can serve as feedstocks for both chemical and biological conversion processes. acs.org For example, TPA can be used as a platform chemical for the synthesis of various aromatic compounds, while EG can be fermented to produce chemicals like glycolic acid. acs.org

Biological upcycling, in particular, has gained significant attention due to its potential for producing complex molecules with high specificity under mild reaction conditions. researchgate.netnih.gov This involves the use of engineered microorganisms, or "microbial cell factories," that can metabolize the PET-derived monomers and channel them into specific biosynthetic pathways. researchgate.netnih.gov This strategy allows for the production of a diverse range of products, including bioplastics, fine chemicals, and pharmaceutical intermediates. researchgate.netoup.com

The integration of chemical depolymerization with biological conversion offers a powerful hybrid approach to plastic upcycling. nih.gov This strategy leverages the efficiency of chemical methods for breaking down the robust polymer structure and the precision of biological systems for synthesizing complex, high-value molecules. researchgate.net By creating new value chains from plastic waste, upcycling can provide a strong economic incentive for improved recycling and contribute to a more sustainable and circular economy. nih.govosti.gov

Conversion of Terephthalic Acid to Aromatic Chemicals (e.g., Vanillin)

A notable example of upcycling terephthalic acid (TPA) is its conversion into vanillin (B372448), the primary component of vanilla flavoring. yeswechem.orgpetnology.com This biotransformation is achieved using genetically engineered microorganisms, such as Escherichia coli. petnology.comrsc.org The process involves introducing a synthetic metabolic pathway into the bacterium that enables it to convert TPA into vanillin through a series of enzymatic reactions. rsc.org

The structural similarity between TPA and vanillin makes this conversion chemically feasible. hudsonalpha.org The engineered E. coli expresses a set of enzymes that perform specific chemical modifications on the TPA molecule, including oxidation, methylation, and reduction steps, to ultimately yield vanillin. rsc.org Researchers have demonstrated the viability of this process by successfully converting TPA derived from a degraded plastic bottle into vanillin. petnology.comsweets-processing.com

This innovative approach addresses two significant global challenges simultaneously: plastic waste accumulation and the high demand for vanillin. yeswechem.orgrsc.org The global demand for vanillin far exceeds the supply from natural vanilla beans, leading to a heavy reliance on synthetic production from petrochemical sources. yeswechem.orgrsc.org Using waste plastic as a feedstock for vanillin production offers a more sustainable and environmentally friendly alternative. yeswechem.org

While the vanillin produced through this method would require further testing to be certified for human consumption, the proof-of-concept studies have shown promising results, with conversion yields of approximately 79% being reported. yeswechem.orgsweets-processing.com This research highlights the potential of synthetic biology and microbial engineering to transform plastic waste into valuable aromatic chemicals, creating new economic opportunities and contributing to a circular economy. petnology.com

Synthesis of Heterocyclic Compounds and Other Derivatives

The chemical upcycling of this compound waste, primarily from Poly(ethylene this compound) (PET), into higher-value products represents a significant advancement in resource recovery. Beyond simple depolymerization to monomers, research has focused on using PET-derived intermediates to synthesize complex molecules, including various heterocyclic compounds and other derivatives.

The process often begins with the depolymerization of PET to yield key intermediates like terephthalic acid (TPA) or its esters, such as dimethyl this compound (DMT). cu.edu.egjmb.or.kr These platform molecules serve as versatile precursors for a range of chemical transformations. For instance, TPA can be condensed with nitrogen-containing nucleophiles to form a variety of heterocyclic structures. cu.edu.egresearchgate.net

A common strategy involves converting TPA into more reactive derivatives. Treatment with thionyl chloride (SOCl₂) affords terephthaloyl dichloride, while reaction with hydrazine (B178648) (NH₂NH₂) produces terephthalic dihydrazide. cu.edu.egresearchgate.net These intermediates are then used in cyclization reactions to build heterocyclic rings. Research has demonstrated the synthesis of several classes of heterocyclic compounds from PET waste, including:

Triazoles researchgate.netinderscienceonline.com

Oxadiazoles cu.edu.egresearchgate.netinderscienceonline.com

Pyrazoles researchgate.netinderscienceonline.com

Thiazolidines researchgate.netinderscienceonline.com

Bis-oxazines capes.gov.br

Another important pathway is the aminolysis of PET waste using various amino-alcohols, such as ethanolamine or 3-amino-1-propanol. capes.gov.brfrontiersin.orgnih.gov This reaction yields bis(hydroxyalkyl) terephthalamides. These terephthalamide diols are valuable monomers that can be used in the synthesis of polymers like polyurethanes and poly(ester imide)s. frontiersin.orgnih.gov Microwave-assisted methods have been shown to accelerate this aminolysis process, allowing for the efficient and complete depolymerization of PET in as little as one hour. frontiersin.org These synthesized derivatives have potential applications in various fields, including the development of new polymers, dyes, and biologically active compounds. cu.edu.egresearchgate.net

Life Cycle Assessment (LCA) and Sustainability Metrics of this compound Recycling

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling. napcor.comfrontiersin.org For this compound recycling, LCA provides a comprehensive framework for quantifying its environmental performance and comparing it against other waste management options like landfilling and incineration, as well as the production of virgin PET. frontiersin.orgmdpi.comresearchgate.net

Environmental Impact Assessment of Recycling Processes (e.g., Energy Consumption, Emissions)

The environmental performance of this compound recycling processes is a critical aspect of their sustainability. Assessments consistently show that recycling PET offers significant environmental benefits over producing virgin plastic from fossil fuels. csrplastic.compolindoutama.com Key impact categories evaluated in LCAs include energy consumption, greenhouse gas emissions, water usage, and the potential for acidification and eutrophication. napcor.comfrontiersin.orgmdpi.com

A primary advantage of recycling is the substantial reduction in energy consumption. Manufacturing products from recycled PET (rPET) requires significantly less energy than producing virgin PET. intcoplastics.com Studies indicate that recycled PET can consume 14% less energy than its virgin counterpart. mdpi.com Another source suggests that recycling PET uses up to 88% less water than producing new plastic. csrplastic.com

However, the recycling process itself has an environmental footprint. The main contributors to this impact are:

Chemical Usage: Chemicals used in the washing and decontamination stages, such as sodium hydroxide and poly aluminum chloride, contribute to impacts like ozone depletion, terrestrial acidification, and freshwater eutrophication. mdpi.com

Transportation: The collection and transport of PET waste to recycling facilities contribute to greenhouse gas emissions. mdpi.com

Waste and Emissions: The process generates its own waste streams, including wastewater from cleaning and solid residues. The CO₂ emissions from the recycling process itself are also a key consideration. mdpi.com

For example, an analysis of three recycling facilities in Taiwan found that processing colorless PET resulted in lower environmental damage values (16.6–18.1 mPt·kg⁻¹) compared to colored and oil-contaminated PET (25 mPt·kg⁻¹), primarily due to higher energy demands and chemical usage for the latter. mdpi.com The granulation stage was identified as a significant environmental hotspot. mdpi.com

Carbon Footprint Reduction and Circular Economy Models for this compound

Recycling this compound is a cornerstone of efforts to reduce the carbon footprint of plastics and transition towards a circular economy. tomra.comwkaiglobal.comfrime.com A circular economy model aims to eliminate waste and keep materials in use for as long as possible, thereby reducing the need for virgin resource extraction. tomra.com Recycling PET directly promotes this model by transforming waste into a valuable resource for new products. csrplastic.comwkaiglobal.com

The most significant contribution of this compound recycling is the dramatic reduction in greenhouse gas (GHG) emissions compared to virgin PET production. csrplastic.comintcoplastics.com Multiple studies have quantified this benefit, with findings indicating that rPET can reduce carbon emissions by up to 79% compared to virgin PET. polindoutama.comtomra.com One study highlights that recycling one ton of PET plastic can save up to 1.5 tons of carbon dioxide emissions compared to producing new PET. csrplastic.com Another analysis concluded that shifting from landfill or incineration to recycling can lead to an 88% reduction in climate change impacts. frontiersin.orgmdpi.com

The table below summarizes the CO₂ emissions from different stages at three different PET recycling plants, illustrating the variability and key contributing factors.

| Recycling Plant | Raw Material CO₂ ( kg/kg ) | Processing CO₂ ( kg/kg ) | Pollution Control CO₂ ( kg/kg ) | Waste Stage CO₂ ( kg/kg ) | Total CO₂ Emissions ( kg/kg ) |

| Plant A | 0.059 | 0.220 | 0.205 | 0.147 | 0.631 |

| Plant B | 0.117 | 0.264 | 0.134 | 0.129 | 0.644 |

| Plant C | 0.174 | 0.330 | 0.116 | 0.121 | 0.741 |

| Data sourced from a life cycle assessment of PET bottle recycling facilities in Taiwan. mdpi.com |

Achieving a true circular economy for this compound involves overcoming challenges such as collection rates and contamination. tomra.com High-performing deposit return systems, for example, can achieve collection rates of over 90%, significantly increasing the availability of high-quality feedstock for recycling. tomra.com Advanced recycling technologies, such as enzymatic depolymerization, are also being developed to handle more complex waste streams and enable infinite "bottle-to-bottle" recycling loops. europa.eu

Comparative Analysis of Recycling Technologies

Several technologies exist for recycling this compound waste, each with distinct advantages, limitations, and environmental profiles. The primary methods can be broadly categorized as mechanical and chemical recycling. mdpi.com

Mechanical Recycling is the most common and established method. It involves physically processing plastic waste—sorting, shredding, washing, and melting—to produce recycled pellets (rPET) that can be used to manufacture new products.

Limitations: The quality of the recycled polymer can degrade with each cycle due to thermal stress and the presence of impurities. This "downcycling" often limits the use of mechanically recycled PET in high-value applications like food-contact packaging. It is also less effective for heavily contaminated or mixed plastic waste.

Chemical Recycling (or advanced recycling) involves depolymerizing the PET polymer back into its constituent monomers, such as terephthalic acid (TPA) and ethylene glycol (EG). jmb.or.kriieta.org These monomers can then be purified and re-polymerized to create virgin-quality plastic.

Technologies: Methods include hydrolysis, methanolysis, glycolysis, and aminolysis. cu.edu.egjmb.or.kr

Environmental Profile: Chemical recycling can be more energy-intensive and expensive than mechanical recycling. iieta.org However, it offers the potential to handle a wider range of waste, including colored, mixed, and lower-quality plastics that are difficult to recycle mechanically. europa.eu LCA studies on advanced recycling technologies show a wide range of outcomes, but they can reduce greenhouse gas emissions compared to landfilling or waste-to-energy scenarios. asme.org For instance, one analysis found that pyrolysis of mixed plastics could produce 185% less CO₂ equivalent emissions compared to energy recovery. asme.org

Advantage: The primary advantage is the production of high-quality rPET, enabling true "bottle-to-bottle" circularity without loss of material properties. europa.eu

Enzymatic Recycling is an emerging form of chemical recycling that uses enzymes to break down PET into its monomers at mild conditions. europa.eunrel.govrsc.org

Environmental Profile: Current LCAs show that enzymatic hydrolysis can have higher environmental impacts than virgin PET production across several categories, largely due to energy use and the need for chemicals like sodium hydroxide. nrel.govrsc.org However, there is significant potential for improvement. Optimizing the process—by improving enzyme efficiency, eliminating pretreatment steps, and using renewable energy—could make it competitive with or even superior to virgin production. nrel.govrsc.org An LCA for one enzymatic process projected a potential 63% reduction in greenhouse gas emissions compared to a standard waste mix of incineration and landfill. europa.eu

The table below provides a qualitative comparison of these recycling technology categories.

| Feature | Mechanical Recycling | Chemical Recycling | Enzymatic Recycling |

| Technology Readiness | Mature, widely deployed | Varies by method, some at commercial scale | Emerging, primarily at pilot/demonstration scale |

| Feedstock Tolerance | Low (requires clean, sorted waste) | High (can handle mixed and contaminated plastics) | Potentially High |

| Output Quality | Quality degrades over cycles (downcycling) | Virgin-quality polymer | Virgin-quality monomers |

| Energy Consumption | Generally lower | Generally higher | Currently high, but with potential for reduction |

| Circular Economy Potential | Limited by downcycling | High (potential for infinite recycling) | High (potential for infinite recycling) |

Ultimately, a combination of these technologies will likely be necessary to create a robust and comprehensive circular economy for this compound-based materials. iieta.org

Chemical Modification and Derivatization of Terephthalate Scaffolds

Synthesis and Reactivity of Terephthalic Acid Derivatives

Terephthalic acid serves as a fundamental starting material for various derivatives, primarily through reactions involving its two carboxylic acid groups. These derivatives are key intermediates in the synthesis of polymers and other functional organic compounds. cu.edu.egresearchgate.net

Terephthaloyl chloride, a prominent terephthaloyl halide, is a highly reactive compound synthesized from terephthalic acid. yufenggp.comsigmaaldrich.comsolubilityofthings.comontosight.ai Its reactivity stems from the two acyl chloride functional groups, making it a crucial monomer in the production of high-performance polymers like aramids. solubilityofthings.com

Synthesis: The most common laboratory and industrial synthesis of terephthaloyl chloride involves the reaction of terephthalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). yufenggp.comontosight.ai The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid groups into highly reactive acyl chloride groups. yufenggp.com

Reactivity and Applications: Terephthaloyl chloride readily undergoes nucleophilic acyl substitution reactions. solubilityofthings.com Its high reactivity makes it an essential building block in polymer chemistry. yufenggp.comsolubilityofthings.com

Polymerization: It is a key monomer in the synthesis of various polymers, including polyesters and polyamides. yufenggp.com For instance, its condensation reaction with diamines is the basis for producing aramid fibers, known for their exceptional strength and heat resistance.

Cross-linking Agent: Terephthaloyl chloride is utilized as a cross-linking agent in polymer synthesis. sigmaaldrich.com It can react with functional groups along polymer chains, such as the reaction with difunctional α,ω-diaminopolystyrene, to create chain-extended polystyrene with amide linkages. sigmaaldrich.com

Synthesis of Organic Compounds: It serves as a reagent in the synthesis of a variety of organic molecules, including dyes and pharmaceuticals. yufenggp.com For example, it can be condensed with amine derivatives to create symmetrical direct dyes. cu.edu.eg

| Property | Value |

| Molecular Formula | C₈H₄Cl₂O₂ |

| Molecular Mass | 203.0 g/mol |

| Melting Point | 79.5-84°C |

| Boiling Point | 264°C |

| Appearance | White powder or colorless needles |

This table presents key physical and chemical properties of Terephthaloyl Chloride. yufenggp.comsigmaaldrich.com

Terephthalic dihydrazide is another significant derivative of terephthalic acid, synthesized through the reaction of terephthalate esters or terephthaloyl chloride with hydrazine (B178648). cu.edu.egresearchgate.net This compound and its related amides are valuable precursors for a range of heterocyclic compounds and polymers. evitachem.comresearcher.life

Synthesis: Terephthalic dihydrazide can be efficiently synthesized from poly(ethylene this compound) (PET) waste through aminolytic depolymerization using hydrazine hydrate (B1144303). evitachem.comresearcher.liferesearchgate.net This chemical recycling method provides a sustainable route to a valuable chemical intermediate. evitachem.com The reaction can also be carried out by reacting dimethyl this compound with hydrazine. evitachem.com

Reactivity and Applications: The two hydrazide functional groups in terephthalic dihydrazide are reactive and can participate in various condensation and cyclization reactions.

Precursor to Heterocycles: Terephthalic dihydrazide is a key starting material for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. cu.edu.egresearcher.life These heterocycles often exhibit interesting chemical and physical properties.

Polymer Synthesis: It is used as a monomer in the synthesis of polyhydrazides and poly(amide-hydrazide)s. researcher.life These polymers can be further converted into polyoxadiazoles through thermal cyclodehydration, resulting in materials with high thermal stability. researcher.life

Nucleating Agent: In polymer science, terephthalic dihydrazide can act as a nucleating agent, influencing the crystallization behavior and mechanical properties of polymers like polyvinyl chloride. evitachem.com

Functionalization of this compound Esters and Polymers

The functionalization of this compound esters, particularly the widely used polymer poly(ethylene this compound) (PET), is an active area of research aimed at modifying its surface properties and introducing new functionalities. mdpi.comupb.ro

The ester linkages in this compound polymers are susceptible to attack by nucleophiles, leading to chain scission and the introduction of new functional groups. wikipedia.org Nitrogen-containing nucleophiles, such as amines and hydrazines, are commonly employed for this purpose. upb.roresearchgate.netnih.gov

Aminolysis: The reaction of PET with amines, known as aminolysis, is a well-established method for surface modification. upb.ro This process introduces amine and amide groups onto the polymer surface, which can alter properties like hydrophilicity and provide sites for further chemical modification. upb.ro For example, treatment of PET films with amines like triethylenetetramine (B94423) (TETA) and tetraethylenepentamine (B85490) (TEPA) increases surface hydrophilicity. upb.ro This surface amination can create binding sites for immobilizing proteins like collagen. upb.ro

Hydrazinolysis: The reaction of PET with hydrazine hydrate leads to the depolymerization of the polymer and the formation of terephthalic dihydrazide. cu.edu.egresearchgate.netresearchgate.net This reaction is a cornerstone of chemical recycling strategies for PET waste. evitachem.com

The derivatives obtained from the functionalization of terephthalates can be used to synthesize a variety of heterocyclic compounds. cu.edu.egresearchgate.net These reactions often involve intramolecular or intermolecular cyclization steps.

For instance, terephthalic dihydrazide, produced from the hydrazinolysis of PET, can be reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium salt. cu.edu.eg This salt can then undergo cyclization with hydrazine to produce a bis-triazole derivative. cu.edu.eg Further reaction of this bis-triazole with acids in the presence of phosphorus oxychloride can yield thiadiazole derivatives. cu.edu.eg Similarly, condensation of terephthaloyl chloride with 4-aminomethylpyridine affords bisamides, which can be cyclized to the corresponding oxazole (B20620) derivatives. cu.edu.eg The synthesis of various heterocyclic compounds often utilizes ionic liquids as catalysts or reaction media. mdpi.com

Development of Novel Materials from this compound Derivatives

The chemical modification of terephthalates opens pathways to a diverse range of novel materials with tailored functionalities and applications.